N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
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Description
N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. CPPB belongs to a class of compounds known as positive allosteric modulators (PAMs) that target the glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system (CNS).
Scientific Research Applications
Molecular Interaction and Receptor Binding
Research into benzamide derivatives has explored their molecular interactions with various receptors. For example, studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have highlighted their potential as potent antagonists for specific receptors, such as the CB1 cannabinoid receptor. These findings are significant in the development of pharmacophore models for understanding receptor-ligand interactions and could be relevant to the applications of N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide in scientific research, especially if it shares similar receptor binding properties (Shim et al., 2002).
Anticancer Activity
Benzamides have been investigated for their anticancer activity. For instance, compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promise as orally active histone deacetylase inhibitors, exhibiting the potential to block cancer cell proliferation and induce apoptosis. These properties suggest a role for benzamide derivatives in cancer research and treatment, which could extend to N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide if it exhibits similar biological activity (Zhou et al., 2008).
Neuroleptic Activity
The synthesis and neuroleptic activity of benzamides, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have been explored. These compounds have been evaluated for their inhibitory effects on specific stereotyped behaviors in rats, indicating potential applications in neuropsychiatric disorder research and treatment. This could suggest avenues for investigating N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide in similar contexts (Iwanami et al., 1981).
Anti-inflammatory and Antipathogenic Activity
Studies have also focused on the anti-inflammatory effects of benzamide derivatives, demonstrating their potential in modulating inflammatory responses. This research has implications for developing new therapeutic strategies for inflammation-related diseases. If N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide shares these properties, it could be valuable in the study and treatment of such conditions (Torres et al., 1999).
properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-8-4-9-16(12-15)21(13-20-11-5-10-17(20)22)18(23)14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDUFQIVQPRGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
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